N-(2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
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Overview
Description
N-(2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-nitroaniline and 4-phenylpiperazine.
Acylation Reaction: 2-nitroaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(2-nitrophenyl)chloroacetamide.
Nucleophilic Substitution: The N-(2-nitrophenyl)chloroacetamide is then reacted with 4-phenylpiperazine in the presence of a base (e.g., triethylamine) to yield this compound.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride.
Major Products
Reduction: N-(2-aminophenyl)-2-(4-phenylpiperazin-1-yl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, or anticancer activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including:
Receptors: Binding to neurotransmitter receptors, modulating their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
DNA/RNA: Interacting with genetic material, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
N-(2-nitrophenyl)piperazine: Lacks the acetamide group, potentially altering its pharmacological profile.
N-(4-phenylpiperazin-1-yl)acetamide: Lacks the nitro group, which may affect its reactivity and biological activity.
Uniqueness
N-(2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is unique due to the presence of both the nitro and acetamide groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-18(19-16-8-4-5-9-17(16)22(24)25)14-20-10-12-21(13-11-20)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPSJHZTLGNCGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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